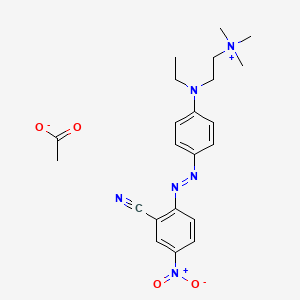

(2-((4-((2-Cyano-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)trimethylammonium acetate

Descripción

This compound is a quaternary ammonium salt featuring a complex azo-phenyl backbone with cyano and nitro substituents. The azo linkage (-N=N-) and electron-withdrawing nitro (-NO₂) and cyano (-CN) groups contribute to its chromophoric properties, which may enable light absorption in specific wavelengths.

Propiedades

Número CAS |

85187-90-2 |

|---|---|

Fórmula molecular |

C22H28N6O4 |

Peso molecular |

440.5 g/mol |

Nombre IUPAC |

2-[4-[(2-cyano-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-trimethylazanium;acetate |

InChI |

InChI=1S/C20H25N6O2.C2H4O2/c1-5-24(12-13-26(2,3)4)18-8-6-17(7-9-18)22-23-20-11-10-19(25(27)28)14-16(20)15-21;1-2(3)4/h6-11,14H,5,12-13H2,1-4H3;1H3,(H,3,4)/q+1;/p-1 |

Clave InChI |

JLEIKZKTIPUTCY-UHFFFAOYSA-M |

SMILES canónico |

CCN(CC[N+](C)(C)C)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])C#N.CC(=O)[O-] |

Origen del producto |

United States |

Métodos De Preparación

Diazotization of 2-Cyano-4-nitroaniline

- Reagents: 2-Cyano-4-nitroaniline is treated with sodium nitrite (NaNO2) in acidic medium (usually hydrochloric acid) at low temperature (0–5 °C) to form the corresponding diazonium salt.

- Conditions: The reaction is carefully controlled to maintain the diazonium salt stability, typically at 0–5 °C to prevent decomposition.

- Outcome: Formation of the diazonium intermediate, which is highly reactive and ready for azo coupling.

Azo Coupling with N-ethyl-4-(2-aminoethyl)aniline Derivative

- Coupling Partner: The diazonium salt is coupled with an aniline derivative bearing an ethylaminoethyl substituent, such as N-ethyl-4-(2-aminoethyl)aniline or its quaternized form.

- Reaction Medium: Usually conducted in a buffered aqueous or mixed solvent system at pH 6–7 to optimize coupling efficiency and dye stability.

- Mechanism: The diazonium salt electrophilically attacks the aromatic ring of the coupling partner, forming the azo bond (-N=N-).

- Result: Formation of the azo dye intermediate with an aminoethyl side chain.

Quaternization to Form Trimethylammonium Salt

- Quaternization Agent: The amino group on the ethylaminoethyl side chain is reacted with methylating agents such as methyl iodide or methyl sulfate to introduce the trimethylammonium group.

- Conditions: Typically performed under mild heating in an appropriate solvent (e.g., acetone or acetonitrile) to facilitate alkylation.

- Outcome: Conversion of the tertiary amine to a quaternary ammonium salt, enhancing water solubility and cationic character.

Formation of Acetate Salt

- Salt Exchange: The quaternary ammonium salt is converted to the acetate form by ion exchange or by treatment with acetic acid or acetate salts.

- Purification: The final product is purified by crystallization or precipitation, often from aqueous or mixed solvent systems.

- Drying: The purified compound is dried under vacuum to yield the acetate salt of the dye.

Summary Table of Preparation Steps

| Step | Process Description | Reagents/Conditions | Product/Intermediate |

|---|---|---|---|

| 1 | Diazotization of 2-cyano-4-nitroaniline | NaNO2, HCl, 0–5 °C | Diazonium salt of 2-cyano-4-nitroaniline |

| 2 | Azo coupling with ethylaminoethyl aniline | Buffered aqueous medium, pH 6–7, 0–25 °C | Azo dye intermediate with aminoethyl side chain |

| 3 | Quaternization of amino group | Methyl iodide or methyl sulfate, mild heat | Quaternary trimethylammonium azo dye salt |

| 4 | Salt exchange to acetate form | Acetic acid or acetate salt, crystallization | (2-((4-((2-Cyano-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)trimethylammonium acetate |

Research Findings and Notes on Preparation

- The pH control during azo coupling is critical; a pH range of 6 to 7 is preferred to maximize coupling yield and minimize side reactions or hydrolysis of the diazonium salt.

- The quaternization step is essential to impart cationic properties, which improve dye solubility and affinity for negatively charged substrates such as textile fibers.

- The choice of methylating agent affects the purity and yield; methyl sulfate is often preferred for industrial scale due to its efficiency and lower toxicity compared to methyl iodide.

- The final acetate salt form is favored for its stability and ease of handling compared to other counterions like methyl sulfate or bromide.

- The compound’s azo linkage and substituents (cyano and nitro groups) influence its color properties and reactivity, which are preserved through careful control of reaction conditions.

Comparative Notes on Related Compounds

Análisis De Reacciones Químicas

This compound undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include strong acids, bases, and reducing agents like sodium borohydride.

Aplicaciones Científicas De Investigación

[2-[[4-[(2-cyano-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium acetate has several scientific research applications:

Chemistry: It is used as a reagent in various organic synthesis reactions.

Biology: The compound can be used in biochemical assays and as a staining agent.

Industry: The compound is used in the production of dyes and pigments due to its vibrant color properties.

Mecanismo De Acción

Similar compounds to [2-[[4-[(2-cyano-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium acetate include other azo dyes and nitro compounds. These compounds share similar structural features but differ in their specific functional groups and molecular arrangements. The uniqueness of EINECS 286-179-8 lies in its specific combination of azo and nitro groups, which confer distinct chemical and physical properties .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

However, insights can be drawn from structurally related molecules discussed in the literature:

A. Azo Dyes with Nitro/Cyano Substituents

Azo compounds with nitro and cyano groups (e.g., Disperse Orange 3) are widely used in textiles and biological assays. These dyes typically exhibit strong absorbance in the visible spectrum (400–600 nm) due to extended conjugation. Compared to the target compound, simpler azo dyes lack the quaternary ammonium group, reducing their solubility in polar solvents .

B. Quaternary Ammonium Surfactants

Compounds like cetyltrimethylammonium bromide (CTAB) share the trimethylammonium moiety, which enhances solubility and antimicrobial activity. However, the absence of an azo-phenyl backbone in CTAB limits its chromogenic utility .

C. Piroxicam Analogues (from )

Though unrelated structurally, piroxicam derivatives (e.g., compounds 13d, 13l, 13m) in HIV integrase inhibition studies highlight the importance of substituent positioning for bioactivity. For example, EC₅₀ values of 20–25 µM and selectivity indices >26 were achieved through strategic modifications . This suggests that the nitro and cyano groups in the target compound could be optimized for similar pharmacological profiling.

Comparative Data Table

| Property | Target Compound | Disperse Orange 3 | CTAB | Piroxicam Analogues (e.g., 13d) |

|---|---|---|---|---|

| Functional Groups | Azo, CN, NO₂, quaternary NH₄⁺ | Azo, NO₂ | Quaternary NH₄⁺ | Sulfonamide, heterocyclic rings |

| Solubility | Likely high (ionic group) | Low (nonpolar solvents) | High (polar solvents) | Moderate (DMSO) |

| Bioactivity | Unknown | None reported | Antimicrobial | Anti-HIV (EC₅₀: 20–25 µM) |

| Applications | Hypothesized: dyes, surfactants | Textile dyeing | Surfactant, DNA extraction | Antiviral agents |

Actividad Biológica

The compound (2-((4-((2-Cyano-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)trimethylammonium acetate, also known by its CAS number 85187-90-2, is a cationic azo dye with significant biological activity. This article explores its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant case studies and research findings.

- Molecular Formula: C21H28N6O6S

- Molecular Weight: 492.55 g/mol

- CAS Number: 85187-90-2

- Solubility: Soluble in water, exhibiting a strong color characteristic of azo compounds.

Antimicrobial Activity

Research indicates that azo compounds, including (2-((4-((2-Cyano-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)trimethylammonium acetate, exhibit notable antimicrobial properties. A study demonstrated that various derivatives of azo dyes showed significant inhibition against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes due to the cationic nature of the compounds, which enhances their interaction with negatively charged bacterial surfaces .

Anticancer Properties

Azo compounds have gained attention for their potential anticancer activities. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines. For instance, compounds similar to (2-((4-((2-Cyano-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)trimethylammonium acetate were tested against human carcinoma cells, revealing significant cytotoxic effects . The proposed mechanism includes the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

Case Studies

- Study on Antimicrobial Efficacy : A study published in the Bulletin of Chemical Society of Ethiopia analyzed various azo compounds and their derivatives for antimicrobial activity. Results indicated that the tested azo dyes exhibited varying degrees of activity against Gram-positive and Gram-negative bacteria, with some showing efficacy comparable to standard antibiotics .

- Anticancer Activity : Research conducted on azo dye derivatives demonstrated their ability to inhibit the growth of human breast cancer cells in vitro. The study highlighted that these compounds could serve as potential leads for developing new anticancer agents due to their selective toxicity towards cancerous cells while sparing normal cells .

Summary of Findings

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (2-((4-((2-Cyano-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)trimethylammonium acetate with high purity?

- Methodological Answer : The compound can be synthesized via a multi-step process:

Azo Coupling : React 2-cyano-4-nitroaniline with a diazonium salt derived from 4-aminophenethylamine under acidic conditions (pH < 3) to form the azo intermediate.

Quaternization : Treat the intermediate with trimethylamine in ethanol under reflux, followed by ion exchange with acetic acid to yield the final quaternary ammonium salt.

- Key Considerations : Use HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to monitor reaction progress and purity. Residual solvents (e.g., ethanol) should be removed via rotary evaporation under reduced pressure .

Q. Which analytical techniques are most effective for characterizing this compound’s structural and functional properties?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR in DMSO-d6 to confirm the azo bond (δ 7.5–8.5 ppm for aromatic protons) and quaternary ammonium group (δ 3.1–3.3 ppm for N(CH3)3).

- Mass Spectrometry : High-resolution ESI-MS to verify the molecular ion peak ([M] at m/z ~470) and fragmentation patterns.

- HPLC : Reverse-phase chromatography (C18, 0.1% FA) to assess purity (>98%) and detect byproducts like unreacted nitro precursors .

Q. How can researchers evaluate the compound’s solubility and stability under experimental conditions?

- Methodological Answer :

- Solubility : Perform gravimetric analysis in solvents (e.g., water, DMSO, ethanol) at 25°C and 37°C. Note that the acetate counterion enhances aqueous solubility.

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with UV-Vis monitoring (λmax ~450 nm for azo group). Use Arrhenius modeling to predict shelf life .

Advanced Research Questions

Q. How can mechanistic studies elucidate the azo group’s role in electron-transfer processes within this compound?

- Methodological Answer :

- Electrochemical Analysis : Cyclic voltammetry (glassy carbon electrode, 0.1 M KCl) to measure redox potentials. The nitro group (-NO2) typically shows a reduction peak at −0.7 V vs. Ag/AgCl.

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to map electron density distribution and predict charge-transfer pathways. Compare with experimental UV-Vis spectra for validation .

Q. What strategies resolve contradictions in reported reactivity data for this compound under varying pH conditions?

- Methodological Answer :

- Controlled pH Titration : Monitor spectral shifts (UV-Vis) and conductivity changes in buffered solutions (pH 2–12). The azo bond may hydrolyze at pH > 10, forming nitroso byproducts.

- Cross-Validation : Replicate conflicting studies using identical reagents (e.g., TFA vs. acetic acid) and analytical conditions. Discrepancies often arise from impurities or solvent effects .

Q. How can computational tools optimize reaction conditions for scaled-up synthesis?

- Methodological Answer :

- Reaction Path Search : Apply quantum chemical methods (e.g., IRC analysis) to identify rate-limiting steps, such as diazonium formation.

- DOE (Design of Experiments) : Use software like JMP to model variables (temperature, stoichiometry) and maximize yield. For example, higher temperatures (>60°C) may accelerate quaternization but risk decomposition .

Q. What advanced separation techniques are suitable for isolating this compound from complex reaction mixtures?

- Methodological Answer :

- Ion-Exchange Chromatography : Use Dowex resin (acetate form) to separate the quaternary ammonium product from neutral byproducts.

- Membrane Filtration : Nanofiltration (MWCO 500 Da) to concentrate the compound while removing smaller impurities like unreacted amines .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s fluorescence properties?

- Methodological Answer :

- Re-examine Experimental Conditions : Fluorescence may be quenched by trace metals (e.g., Fe) or oxygen. Repeat measurements under inert atmosphere (N2) with chelating agents (EDTA).

- Instrument Calibration : Validate fluorometer settings (excitation/emission slit widths, PMT voltage) against standards (e.g., quinine sulfate) .

Tables for Key Data

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.